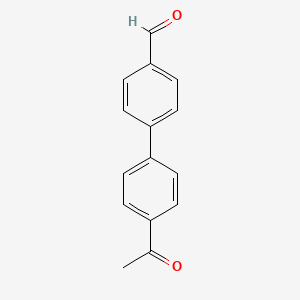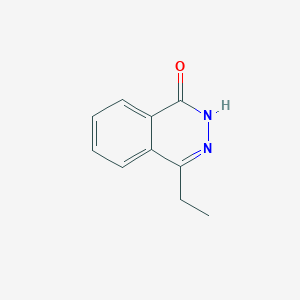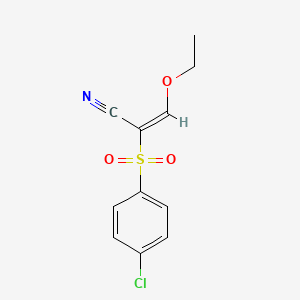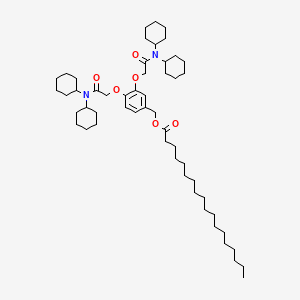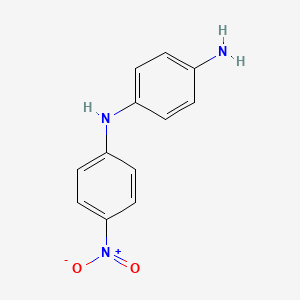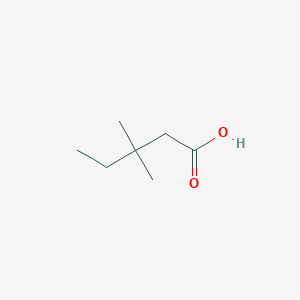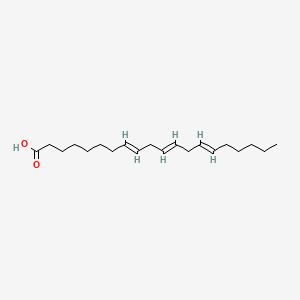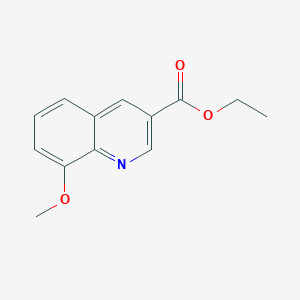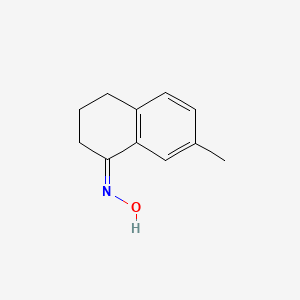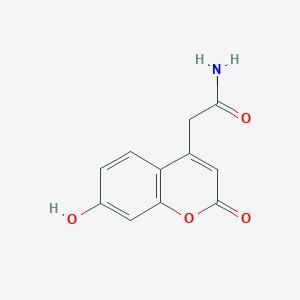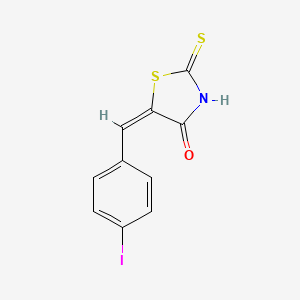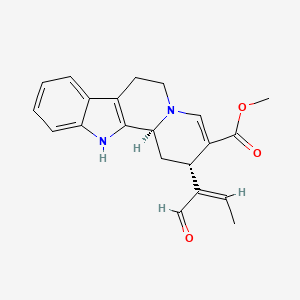
Isovallesiachotamine
Overview
Description
Isovallesiachotamine is a natural product found in Rauvolfia serpentina, Tabernaemontana psorocarpa, and other organisms . It is a pharmacologically active monoterpene indole alkaloid .
Synthesis Analysis
The total syntheses of Isovallesiachotamine were achieved by addition of silicon-stabilized anions to pyridinium salts and subsequent Pictet-Spengler reaction as the key reaction steps . Catharanthine induced the biosynthesis of Isovallesiachotamine in a time- and dosage-dependent manner .
Molecular Structure Analysis
The molecular formula of Isovallesiachotamine is C21H22N2O3 . The InChI, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .
Chemical Reactions Analysis
Catharanthine regulated the biosynthesis of Isovallesiachotamine by up-regulating the expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase) and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3) .
Physical And Chemical Properties Analysis
Isovallesiachotamine has a molecular weight of 350.4 g/mol . Other computed properties include XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 4 .
Scientific Research Applications
Bioactivity Analysis
Isovallesiachotamine has been studied for its bioactivity using density functional theory . This analysis includes evaluating its infra-red active vibrations, Raman scattering activity, UV-visible absorption, 1H & 13C NMR chemical shifts, zero-point vibrational energy, enthalpy, molar heat capacity at constant volume, entropy, dipole moment, polarizability, first order hyperpolarizability, and chemical reactivity . The findings of this investigation suggest that Isovallesiachotamine is a multifunction natural drug agent against diabetic mellitus and lung cancer .
Biosynthesis in Catharanthus Roseus
Isovallesiachotamine is a pharmacologically active monoterpene indole alkaloid produced by Catharanthus roseus . Research has shown that catharanthine can induce the biosynthesis of Isovallesiachotamine in C. roseus cambial meristematic cells (CMCs) in a time- and dosage-dependent manner . This induction leads to the production of vallesiachotamine and isovallesiachotamine .
Gene Expression Regulation
The biosynthesis of Isovallesiachotamine is regulated by the up-regulation of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase), and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3) . The up-regulated expression of STR and SGD is consistent with the accumulation of vallesiachotamine and isovallesiachotamine .
Bacterial Biotransformation
Isovallesiachotamine can be synthesized from tryptamine and secologanin using a combination of immobilized, heterologously expressed strictosidine synthase, bacterial biotransformation, and chemical reduction .
Potential Chemotherapeutic Drug
Vallesiachotamine, which is considerably cytotoxic to the human melanoma cell line SK-MEL-37, is isolated from C. roseus, making it an attractive potential chemotherapeutic drug .
Molecular Docking Approach
The bioactivity of Isovallesiachotamine has been screened through a molecular docking approach and viewed at the molecular electrostatic potential (MESP) surface . This approach has been found to be correlated with the molecular orbital theory in terms of low HOMO-LUMO energy gap .
Future Directions
properties
IUPAC Name |
methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVLUSJWJRSPSM-AHHXMMTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovallesiachotamine | |
CAS RN |
34384-71-9 | |
| Record name | Isovallesiachotamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





